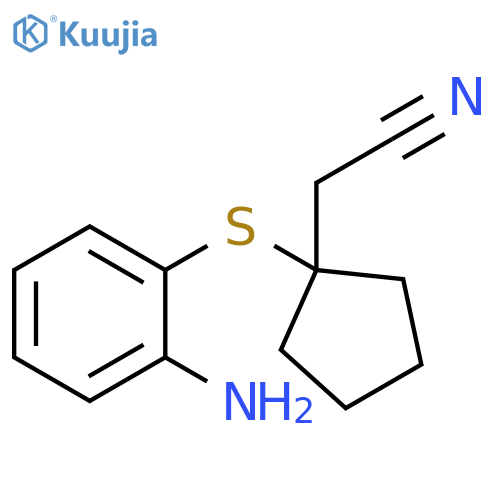

Cas no 1269152-20-6 (2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)

1269152-20-6 structure

商品名:2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile

CAS番号:1269152-20-6

MF:C13H16N2S

メガワット:232.344541549683

CID:4584930

2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile 化学的及び物理的性質

名前と識別子

-

- Cyclopentaneacetonitrile, 1-[(2-aminophenyl)thio]-

- 2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile

- 2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile

-

- インチ: 1S/C13H16N2S/c14-10-9-13(7-3-4-8-13)16-12-6-2-1-5-11(12)15/h1-2,5-6H,3-4,7-9,15H2

- InChIKey: CRSJBUAODJTMPN-UHFFFAOYSA-N

- ほほえんだ: C1(SC2=CC=CC=C2N)(CC#N)CCCC1

2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72788-0.25g |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95.0% | 0.25g |

$289.0 | 2025-02-20 | |

| Chemenu | CM449338-500mg |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95%+ | 500mg |

$649 | 2024-08-02 | |

| Enamine | EN300-72788-2.5g |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95.0% | 2.5g |

$1202.0 | 2025-02-20 | |

| Aaron | AR01AHIB-500mg |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95% | 500mg |

$685.00 | 2025-02-09 | |

| 1PlusChem | 1P01AH9Z-500mg |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95% | 500mg |

$569.00 | 2025-03-19 | |

| A2B Chem LLC | AV67767-500mg |

2-(1-[(2-Aminophenyl)sulfanyl]cyclopentyl)acetonitrile |

1269152-20-6 | 95% | 500mg |

$541.00 | 2024-04-20 | |

| Enamine | EN300-72788-0.1g |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95.0% | 0.1g |

$202.0 | 2025-02-20 | |

| Enamine | EN300-72788-0.5g |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95.0% | 0.5g |

$480.0 | 2025-02-20 | |

| TRC | A617923-50mg |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 50mg |

$ 160.00 | 2022-06-08 | ||

| 1PlusChem | 1P01AH9Z-250mg |

2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile |

1269152-20-6 | 95% | 250mg |

$357.00 | 2025-03-19 |

2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1269152-20-6 (2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量